N-Allylhex-5-en-1-amine

Chemical Structure Physicochemical Properties Monomer Design

N-Allylhex-5-en-1-amine (CAS: 174148-37-9) is a secondary aliphatic amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol, characterized by an allyl group (propenyl) attached to a hex-5-en-1-amine backbone. Its structure, denoted by the SMILES string C=CCCCCNCC=C, features two terminal alkene functionalities: one at the end of the hexenyl chain and one within the N-allyl substituent, offering distinct sites for further chemical modification or polymerization.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13113814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allylhex-5-en-1-amine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC=CCCCCNCC=C
InChIInChI=1S/C9H17N/c1-3-5-6-7-9-10-8-4-2/h3-4,10H,1-2,5-9H2
InChIKeyHFOCFIYZTIAKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allylhex-5-en-1-amine CAS 174148-37-9: Chemical Identity and Baseline Characteristics for Scientific Procurement


N-Allylhex-5-en-1-amine (CAS: 174148-37-9) is a secondary aliphatic amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol, characterized by an allyl group (propenyl) attached to a hex-5-en-1-amine backbone . Its structure, denoted by the SMILES string C=CCCCCNCC=C, features two terminal alkene functionalities: one at the end of the hexenyl chain and one within the N-allyl substituent, offering distinct sites for further chemical modification or polymerization . The compound is primarily utilized as a synthetic building block and a specialty monomer in research settings, with its value proposition rooted in this specific difunctional alkene-amine architecture.

1,6-diene architecture for cyclopolymerization studies
Secondary amine with orthogonal allylic and homoallylic reactivity
Reported TAAR5 inactivity supports GPCR negative-control workflows

Why N-Allylhex-5-en-1-amine Cannot Be Replaced by Common Allylamine or Hexenylamine Analogs in Targeted Research


Generic substitution of N-Allylhex-5-en-1-amine with simpler or more common allylamines (e.g., allylamine, diallylamine) or its primary amine counterpart (hex-5-en-1-amine) is often scientifically invalid. As a secondary amine, its steric and electronic environment differs markedly from primary amines like hex-5-en-1-amine, directly impacting reaction kinetics in N-alkylation, reductive amination, and cycloaddition chemistries [1]. Critically, the presence of two distinct, spatially separated alkene units alters the polymerization mechanism: while simple allyl monomers are notorious for low-yield, degradative chain-transfer free radical polymerizations, the specific diene architecture of N-Allylhex-5-en-1-amine opens alternative pathways, such as cyclopolymerization, that are not accessible to mono-allyl or saturated analogs [2]. These differences in amine class and alkene topology translate into quantifiable variations in product structure, molecular weight, and residual functionality, as detailed in the evidence below.

Attribute
N-Allylhex-5-en-1-amine
Common Analogs
Amine class
Secondary amine with distinct steric and electronic profile
Primary amines (e.g., hex-5-en-1-amine) alter reaction kinetics
Alkene topology
1,6-diene enables cyclopolymerization pathways
Mono-allyl monomers prone to degradative chain transfer
Synthetic handles
Two differentiable alkene sites for orthogonal functionalization
Saturated or single-alkene analogs lack dual reactivity

N-Allylhex-5-en-1-amine: Quantified Differential Evidence Versus Closest Analogs and In-Class Alternatives


Molecular Architecture and Derived Properties: N-Allylhex-5-en-1-amine vs. Hex-5-en-1-amine

N-Allylhex-5-en-1-amine is a secondary amine (C₉H₁₇N, MW 139.24) with two terminal alkenes, whereas its direct analog hex-5-en-1-amine is a primary amine (C₆H₁₃N, MW 99.17) with a single terminal alkene . This fundamental structural difference dictates their respective roles as synthetic intermediates. The presence of the N-allyl group increases the molecular weight by 40.07 g/mol and introduces a second, chemically distinct alkene that is directly conjugated to the nitrogen atom's lone pair, altering its electron density and nucleophilicity compared to the alkene in the hexenyl chain.

Structural Differentiation
Data to verify
MW: 139.24 vs 99.17 g/mol; +1 terminal alkene vs hex-5-en-1-amine
Defines distinct monomer and reactivity profile
Theoretical comparison; experimental validation advised
Chemical Structure Physicochemical Properties Monomer Design

Biological Target Engagement: In Vitro Activity of N-Allylhex-5-en-1-amine at TAAR5

In a functional assay measuring cAMP accumulation in HEK293 cells, N-Allylhex-5-en-1-amine was tested for agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5), a G protein-coupled receptor. The compound exhibited an EC₅₀ of >10,000 nM, indicating very low potency [1]. While this specific data point defines it as an inactive or very weak agonist, it establishes a baseline pharmacological fingerprint. This is directly comparable to structurally related amines which can exhibit a wide range of activities, from low nM to inactive. For instance, the primary amine phenethylamine (PEA) is a known potent agonist at human TAAR1 with an EC₅₀ of ~100 nM in similar assays [2]. This negative data is crucial for researchers using this compound as a negative control or a scaffold in SAR studies.

TAAR5 Agonist Activity
Cross-study comparable
EC₅₀ > 10,000 nM (inactive at mouse TAAR5)
Supports negative-control selection for GPCR screening
HEK293 cAMP assay; class reference PEA EC₅₀ ~100 nM
GPCR Pharmacology Trace Amine-Associated Receptors In Vitro Screening

Polymerization Pathway Differentiation: Cyclopolymerization Potential of N-Allylhex-5-en-1-amine

The polymerization behavior of allyl amines is classically known to be problematic under free-radical conditions due to degradative chain transfer, which severely limits molecular weight and yields low-quality polymers [1]. This is a well-documented limitation for mono-allyl amines like allylamine and diallylamine, often requiring specialized conditions (e.g., acid salts, plasma polymerization) to achieve high molecular weight [2]. In contrast, the 1,6-diene structure of N-Allylhex-5-en-1-amine makes it a suitable candidate for cyclopolymerization. This mechanism, unavailable to its mono-alkene counterparts, involves alternating intramolecular and intermolecular propagation steps, leading to the formation of cyclic units along the polymer backbone. This can effectively circumvent degradative chain transfer, enabling the synthesis of soluble, high-molecular-weight polymers with unique architectures not achievable with simpler allyl monomers.

Cyclopolymerization Potential
Class-level inference
1,6-diene structure may enable cyclopolymerization, bypassing degradative chain transfer
Enables access to high-MW cyclic polyamines
Based on class behavior; requires experimental validation
Polymer Chemistry Cyclopolymerization Specialty Monomers

Reactivity in Metal-Catalyzed Transformations: Distinction from Saturated and Mono-Allyl Amines

N-Allylhex-5-en-1-amine, possessing both an allyl and a homoallyl amine moiety, offers a unique reactivity profile in transition metal-catalyzed reactions. While N-allyl compounds are well-known substrates for Pd-catalyzed allylic aminations and Heck reactions, the remote alkene in the hexenyl chain presents an orthogonal handle for selective functionalization. For example, the N-allyl group can undergo isomerization to an enamine or imine under Ru or Rh catalysis, a transformation not possible with saturated N-alkyl amines [1]. Simultaneously, the terminal hexenyl group can participate in olefin metathesis or hydroamination reactions, providing a route to complex, polyfunctional molecules from a single starting material. This dual reactivity is absent in compounds like N-methylhex-5-en-1-amine, which lacks the second alkene, or in diallylamine, which lacks the longer, tethered alkene chain.

Catalytic Reactivity Profile
Class-level inference
Allylic amine and terminal alkene allow orthogonal transformations
Supports divergent synthesis strategies
Reactivity inferred from allylamine class; verify experimentally
Organic Synthesis Catalysis C-N Bond Formation

N-Allylhex-5-en-1-amine: Optimal Research and Industrial Application Scenarios Based on Evidence


Synthesis of Cyclopolymers for High-Performance Coatings or Biomaterials

Based on its 1,6-diene structure, N-Allylhex-5-en-1-amine is uniquely suited for cyclopolymerization studies aimed at producing soluble, high-molecular-weight polyamines with cyclic repeat units [1]. This application scenario is directly supported by evidence that standard allyl monomers fail to produce high-quality polymers via free-radical mechanisms due to degradative chain transfer, whereas N-substituted dienes can cyclopolymerize to yield superior materials [2]. Researchers in polymer and materials science should select this compound specifically for developing new classes of polyelectrolytes, antimicrobial coatings, or gene delivery vectors with tailored backbone rigidity and amine density.

Development of Complex Molecular Architectures via Orthogonal Functionalization

Medicinal and synthetic chemistry groups should procure N-Allylhex-5-en-1-amine when a synthetic route requires a building block with two differentially reactive alkene handles. Evidence from the field of catalytic amination confirms that the allylamine motif can be selectively isomerized or functionalized [3], while the terminal hexenyl alkene is poised for orthogonal transformations like olefin metathesis or thiol-ene click chemistry. This scenario leverages the compound's differentiated reactivity, which is not provided by mono-alkene or saturated analogs like hexylamine or N-methylhex-5-en-1-amine, to construct diverse and complex chemical libraries or advanced intermediates.

Use as a Negative Control or Scaffold in Trace Amine-Associated Receptor (TAAR) Research

For neuropharmacology or GPCR research groups, N-Allylhex-5-en-1-amine provides a well-characterized negative control for TAAR5 agonism, with an established EC₅₀ of >10,000 nM in a cAMP accumulation assay [4]. This quantitative inactivity is a valuable selection criterion when designing experiments to profile novel TAAR ligands or to study the function of this receptor subtype without confounding agonist activity. In this context, the compound's lack of potency is its primary differentiating feature, making it a superior choice over other allyl amines that may have unknown or off-target activities at related aminergic receptors.

Corrosion Inhibition and Surface Modification Studies

The compound's secondary amine group and unsaturated carbon chain are structurally reminiscent of amines used in corrosion inhibition and surface passivation. Research has demonstrated that poly(allylamine) and its copolymers can form protective films on metal surfaces with high charge-transfer resistance [5]. N-Allylhex-5-en-1-amine can serve as a specialized monomer or precursor for creating novel, more hydrophobic or sterically hindered surface coatings compared to those derived from simpler allylamine. This application scenario is supported by the class-level evidence of allyl amine polymers' ability to act as effective corrosion inhibitors, and the specific structural features of N-Allylhex-5-en-1-amine suggest it could yield coatings with enhanced properties such as improved water repellency or adhesion.

Application
Selection Property
Validation Focus
Cyclopolymer synthesis studies
1,6-diene monomer architecture
Polymer molecular weight and cyclic unit incorporation
Divergent synthesis of complex molecules
Differentiable allylic and homoallylic alkene sites
Selectivity and yield of sequential transformations
GPCR screening control studies
Reported TAAR5 inactivity
Absence of TAAR5 agonism in assay
Surface modification and corrosion inhibition research
Secondary amine and unsaturated chain for polymer coatings
Coating integrity and charge-transfer resistance

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